molecular formula C9H13ClFNO B2442723 2-(4-Fluorophenoxy)-N-methyl-1-ethanamine hydrochloride CAS No. 1051919-28-8

2-(4-Fluorophenoxy)-N-methyl-1-ethanamine hydrochloride

Cat. No.: B2442723
CAS No.: 1051919-28-8
M. Wt: 205.66
InChI Key: QAEIAJVRAPETIT-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-(4-Fluorophenoxy)-N-methyl-1-ethanamine hydrochloride typically involves several steps. One common synthetic route includes the reaction of 4-fluorophenol with an appropriate alkylating agent to form the ether linkage. This is followed by the introduction of the ethanamine moiety through a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid. Industrial production methods often employ similar reaction conditions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(4-Fluorophenoxy)-N-methyl-1-ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the amine group.

    Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-Fluorophenoxy)-N-methyl-1-ethanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)-N-methyl-1-ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(4-Fluorophenoxy)-N-methyl-1-ethanamine hydrochloride can be compared with other similar compounds, such as:

  • 2-(4-Fluorophenoxy)ethanimidamide hydrochloride
  • 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide
  • 2-(2-Chloro-4-fluorophenyl)ethanethioamide
  • 2-(2-Fluorophenoxy)ethanamine hydrochloride

These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific ether linkage and the presence of the fluorine atom, which can significantly influence its reactivity and biological activity.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-methylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c1-11-6-7-12-9-4-2-8(10)3-5-9;/h2-5,11H,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAEIAJVRAPETIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC=C(C=C1)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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